2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentanyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Introduction of the fluoro and methoxy substituents: These groups are introduced via electrophilic aromatic substitution reactions.
Amination and acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentanyl structure provides a rigid framework that can fit into specific binding sites, while the fluoro and methoxy groups can form hydrogen bonds or other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(2-fluoro-4-hydroxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
The uniqueness of 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-19-8-2-3-9(10(15)4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISLKKAIQDTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.